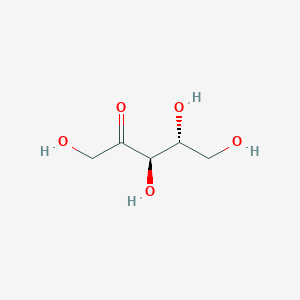

D-ribulose

Vue d'ensemble

Description

Le D-Ribulose est un cétopentose, un type de monosaccharide contenant cinq atomes de carbone et un groupe fonctionnel cétone. Sa formule chimique est C5H10O5. Le this compound est l'un des deux énantiomères du ribulose, l'autre étant le L-Ribulose. Ce composé est important dans divers processus biologiques, notamment la voie des pentoses phosphates et la photosynthèse, où il agit comme un intermédiaire .

Applications De Recherche Scientifique

D-Ribulose has several applications in scientific research:

Mécanisme D'action

Target of Action

D-Ribulose, also known as Ribulose, primarily targets the enzyme Ribulose-5-Phosphate Epimerase (RPE) and Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) . RPE is involved in the interconversion of ribulose-5-phosphate (Ru5P) to xylulose-5-phosphate (Xu5P) during the Pentose Phosphate Pathway (PPP) . RuBisCO is unique to photosynthetic metabolism and plays a crucial role in the carbon fixation process .

Mode of Action

This compound interacts with its targets in a specific manner. In the case of RPE, it participates in the catalysis of the interconversion of Ru5P to Xu5P . For RuBisCO, this compound combines with carbon dioxide at the start of the photosynthesis process in green plants . The enzyme RuBisCO catalyzes the reaction between RuBP and carbon dioxide, producing a highly unstable six-carbon intermediate .

Biochemical Pathways

This compound is involved in the Pentose Phosphate Pathway (PPP), which plays a crucial role in maintaining NADPH/NADP+ homeostasis and provides protection against oxidative stress . It is also an intermediate in the Calvin cycle . The non-oxidative PPP converts this compound-5-phosphate to various other compounds, affecting multiple downstream pathways .

Pharmacokinetics

It is known that this compound can undergo phosphorylation to yield ribose-5-phosphate (r-5-p), which contributes to atp production through the nonoxidative phase of the ppp .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, in the PPP, the conversion of this compound-5-phosphate to other compounds helps maintain NADPH/NADP+ homeostasis and provides protection against oxidative stress . In photosynthesis, this compound’s interaction with RuBisCO leads to the production of glucose .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of RuBisCO, a primary target of this compound, can be affected by various environmental conditions . Understanding these influences can provide insights into the efficacy and stability of this compound’s action.

Orientations Futures

Future directions can be referred to a design and development of the pipelines, algorithms, and protocols, integrating state-of-the-art technologies for enzyme-mediated bioremediation, such as synthetic biology, rational enzyme design, directed enzyme evolution, and AI/ML-assisted enzyme engineering . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

Analyse Biochimique

Biochemical Properties

D-Ribulose is a metabolite in pentose and glucuronate interconversions . It interacts with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant soluble protein in nature . RuBisCO catalyzes the reaction in the photosynthetic assimilation of atmospheric carbon dioxide (CO2) .

Cellular Effects

This compound influences cell function by participating in the Calvin cycle, a series of biochemical reactions that occur in the stroma of chloroplasts during photosynthesis . It impacts cellular metabolism by being involved in the conversion of inorganic carbon substrates, CO2 and NaHCO3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RuBisCO. In the Calvin cycle, RuBisCO metabolizes Ribulose-1,5-bisphosphate (RuBP) into glycerate 3-phosphate (G3P) . This process involves the binding of this compound with RuBisCO, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through RuBisCO activity assays . These assays monitor the consumption rates of RuBP, providing information on this compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the Calvin cycle, a metabolic pathway that plays a key role in the photosynthetic assimilation of CO2 . It interacts with RuBisCO and other enzymes in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the Calvin cycle

Subcellular Localization

This compound is localized in the stroma of chloroplasts, where the Calvin cycle occurs . Its activity and function are influenced by this subcellular localization .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le D-Ribulose peut être synthétisé par isomérisation du D-Arabinose en utilisant des enzymes telles que la L-Arabinose isomérase. Cette réaction se produit généralement dans des conditions douces, ce qui la rend adaptée aux applications industrielles .

Méthodes de Production Industrielle : La production industrielle du this compound implique souvent la fermentation microbienne. Des micro-organismes tels que les espèces de Bacillus peuvent convertir le D-Glucose ou le L-Arabinose en this compound par le biais d'une série de réactions enzymatiques. Cette méthode est préférée en raison de son efficacité et des conditions de réaction douces requises .

Analyse Des Réactions Chimiques

Types de Réactions : Le D-Ribulose subit diverses réactions chimiques, notamment :

Réduction : Il peut être réduit pour former le ribitol, un alcool de sucre.

Isomérisation : Le this compound peut être isomérisé pour former le D-Xylulose.

Réactifs et Conditions Communes :

Oxydation : Les réactifs courants comprennent le NADP+ et des déshydrogénases spécifiques.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Isomérisation : Des enzymes telles que la ribose-5-phosphate isomérase sont généralement utilisées.

Principaux Produits :

Oxydation : this compound-5-phosphate

Réduction : Ribitol

Isomérisation : D-Xylulose

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers sucres rares et dérivés de sucres.

Industrie : Le this compound est utilisé dans la production d'édulcorants et autres additifs alimentaires.

5. Mécanisme d'Action

Le this compound exerce ses effets principalement par son rôle dans la voie des pentoses phosphates et la photosynthèse. Dans la voie des pentoses phosphates, le this compound-5-phosphate est un intermédiaire qui contribue à la synthèse des nucléotides et des acides aminés. En photosynthèse, le this compound-1,5-bisphosphate agit comme un accepteur de dioxyde de carbone, facilitant la fixation du dioxyde de carbone dans les molécules organiques .

Composés Similaires :

D-Xylulose : Un autre cétopentose qui est un isomère du this compound.

L-Ribulose : L'énantiomère du this compound.

Ribose : Un aldopentose qui partage des voies métaboliques similaires avec le this compound.

Unicité : Le this compound est unique en raison de son rôle spécifique dans la voie des pentoses phosphates et la photosynthèse. Contrairement à ses isomères et énantiomères, le this compound-1,5-bisphosphate est directement impliqué dans le processus de fixation du carbone en photosynthèse, ce qui le rend crucial pour la survie des organismes photosynthétiques .

Comparaison Avec Des Composés Similaires

D-Xylulose: Another ketopentose that is an isomer of D-Ribulose.

L-Ribulose: The enantiomer of this compound.

Ribose: An aldopentose that shares similar metabolic pathways with this compound.

Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and photosynthesis. Unlike its isomers and enantiomers, this compound-1,5-bisphosphate is directly involved in the carbon fixation process in photosynthesis, making it crucial for the survival of photosynthetic organisms .

Propriétés

| { "Design of the Synthesis Pathway": "D-ribulose can be synthesized through a series of chemical reactions starting from D-ribose. The synthesis pathway involves oxidation of D-ribose to D-ribonolactone, followed by oxidative cleavage of the lactone ring to form D-ribulose.", "Starting Materials": [ "D-ribose", "Sodium periodate", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: D-ribose is dissolved in water and mixed with sodium periodate to form a solution. The reaction mixture is stirred at room temperature for 1 hour.", "Step 2: Sodium hydroxide is added to the reaction mixture to adjust the pH to 7-8.", "Step 3: Acetic acid is added to the reaction mixture to adjust the pH to 4-5.", "Step 4: The reaction mixture is heated to 80-90°C for 2-3 hours to complete the oxidation reaction.", "Step 5: The reaction mixture is cooled to room temperature and filtered to remove any solid impurities.", "Step 6: The filtrate is treated with sodium hydroxide to adjust the pH to 10-11.", "Step 7: The reaction mixture is heated to 80-90°C for 2-3 hours to perform oxidative cleavage of the lactone ring.", "Step 8: The reaction mixture is cooled to room temperature and filtered to remove any solid impurities.", "Step 9: The filtrate is acidified with acetic acid to adjust the pH to 4-5.", "Step 10: The reaction mixture is heated to 80-90°C for 2-3 hours to complete the synthesis of D-ribulose.", "Step 11: The reaction mixture is cooled to room temperature and filtered to obtain D-ribulose as a solid product." ] } | |

Numéro CAS |

488-84-6 |

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |

Clé InChI |

LQXVFWRQNMEDEE-ZZKAVYKESA-N |

SMILES isomérique |

C1[C@H]([C@H](C(O1)(CO)O)O)O |

SMILES |

C(C(C(C(=O)CO)O)O)O |

SMILES canonique |

C1C(C(C(O1)(CO)O)O)O |

Apparence |

Assay:≥95%A solution in water |

| 5556-48-9 488-84-6 |

|

Description physique |

Solid |

Synonymes |

D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

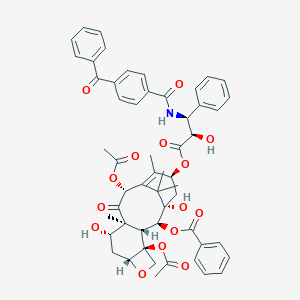

Feasible Synthetic Routes

Q1: What is D-ribulose and what is its role in biological systems?

A: this compound is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]

Q2: What is the relationship between this compound and this compound 5-phosphate?

A: this compound 5-phosphate is the phosphorylated form of this compound. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme this compound 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]

Q3: How does this compound enter metabolic pathways?

A: In some organisms, this compound can be directly phosphorylated by D-ribulokinase to form this compound 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to this compound. []

Q4: How does the structure of this compound affect its interaction with enzymes like D-ribulokinase?

A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for this compound, suggesting its natural substrate is L-fuculose. []

Q5: How does the phosphorylation of this compound contribute to its metabolic role?

A: Phosphorylation activates this compound, allowing it to participate in enzymatic reactions within the cell. For instance, this compound 5-phosphate is a substrate for this compound-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]

Q6: What are some industrial applications of this compound and related enzymes?

A: this compound, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to this compound, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []

Q7: What are some challenges in studying and utilizing this compound?

A: this compound and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]

Q8: What are the implications of this compound metabolism for biotechnological applications?

A: Understanding this compound metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase this compound 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.